3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide
Description
This compound (CAS: 1207048-55-2) is a sulfonamide-carboxamide hybrid featuring a thiophene core linked to a 3-chlorophenyl-substituted piperazine moiety via a sulfonyl bridge. Its molecular formula is C₁₇H₂₀ClN₃O₃S₂, with a molecular weight of 413.94 g/mol ().
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-ethylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-2-19-17(22)16-15(6-11-25-16)26(23,24)21-9-7-20(8-10-21)14-5-3-4-13(18)12-14/h3-6,11-12H,2,7-10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEFRSQXHDKISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using electrophilic aromatic substitution reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using sulfonyl chlorides.
Attachment of the Thiophene Carboxamide Moiety: The final step involves the coupling of the piperazine derivative with a thiophene carboxamide, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities with related compounds:
Key Observations
Piperazine Substitution: The target compound shares the 3-chlorophenyl-piperazine motif with Compound 14 () and impurity 1-(3-Chlorophenyl)piperazine (). In contrast, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () uses a 4-chlorophenyl group, a positional isomer that may alter receptor selectivity or metabolic stability.
Core Heterocycles :
- The thiophene core in the target compound differs from the pyridine in Compound P2 () and the spirocyclic dione in Compound 14 (). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to pyridine’s electron-deficient system.
Sulfonyl vs. Sulfonyl/Sulfur Derivatives :
- The sulfonyl bridge in the target compound contrasts with the ethylsulfonyl group in Compound P2 (). Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to thioether or hydroxyl derivatives like impurity 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol ().
Carboxamide Variations :
Biological Activity
The compound 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, examining its interactions, efficacy, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.9 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It shows strong inhibition of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and certain infections .
Binding Affinity
Docking studies have revealed that the compound interacts effectively with various amino acids, indicating potential for binding to biological targets such as bovine serum albumin (BSA). This interaction suggests that the compound could be further explored for its pharmacokinetic properties .
Case Studies
- Anticancer Activity : In a study involving synthesized derivatives of piperazine, compounds were found to possess anticancer properties, inhibiting tumor growth in vitro .
- Anti-inflammatory Effects : The sulfonamide group in the compound has been associated with anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | Yes |
| Compound B | Strong | Moderate | Yes |
| This compound | Moderate to Strong | Strong | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
